Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate (CAS: 959237-16-2) is a piperidine-based compound featuring a tert-butyl carbamate group and a 4-aminopiperidinyl carbonyl substituent. This structure is critical in medicinal chemistry, serving as a versatile intermediate for synthesizing bioactive molecules. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the 4-aminopiperidinyl moiety provides a functional handle for further derivatization. Its applications span drug discovery, particularly in targeting enzymes and receptors involved in neurological and metabolic disorders .
Properties
CAS No. |
1303890-65-4 |
|---|---|
Molecular Formula |
C16H29N3O3 |
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-12(5-9-19)14(20)18-10-6-13(17)7-11-18/h12-13H,4-11,17H2,1-3H3 |
InChI Key |
UHCAKLUONMKHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (Key Intermediate)
- Starting from piperidine derivatives, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate can be synthesized.
- A typical reaction involves treatment with brominating agents under controlled conditions.
- For example, a reaction conducted in N,N-dimethylformamide (DMF) at 60°C for 24 hours with sodium hydride as base yields the bromomethyl intermediate.
- The crude product is purified by flash chromatography to obtain the desired intermediate with good purity.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent |
| Base | Sodium hydride (60 wt%) | Strong base for deprotonation |
| Temperature | 60 °C | Moderate heating |
| Reaction Time | 24 hours | Ensures complete conversion |
| Purification Method | Flash chromatography | To isolate pure intermediate |
Formation of this compound
- The key step is coupling the aminopiperidine moiety to the piperidine-1-carboxylate via a carbonyl linkage.
- This is typically achieved by reacting tert-butyl 4-aminopiperidine-1-carboxylate with an activated carboxylic acid derivative or acid chloride of the other piperidine ring.
- General Procedure 1 (as referenced in medicinal chemistry literature) involves carbamate-protected aminopiperidine and a suitable acid derivative under peptide coupling conditions to form the amide bond.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| tert-butyl 4-aminopiperidine-1-carboxylate | Coupling agent (e.g., EDC, HATU) | Variable (15-30%) | Coupling under mild conditions |
| Acid derivative (e.g., piperidine-1-carboxylic acid chloride) | Room temperature to mild heating | Use of protecting groups crucial |
- After coupling, the product is isolated as a Boc-protected amide intermediate.
Deprotection of Boc Groups
- Boc protecting groups are removed by acidolysis, usually with trifluoroacetic acid (TFA) or other acidic conditions.
- Reaction temperatures range from 0 to 160 °C, preferably 50 to 120 °C.
- Reaction times vary from 15 minutes to 12 hours depending on temperature and reagent amounts.
- The reaction progress is monitored by chromatographic methods such as HPLC or GC.
| Parameter | Condition | Notes |
|---|---|---|
| Deprotection agent | Trifluoroacetic acid (TFA) or acid | Commonly used for Boc removal |
| Temperature | 50-120 °C | Optimal for efficient deprotection |
| Reaction time | 30 minutes to 5 hours | Depends on scale and conditions |
| Monitoring | HPLC, GC | Ensures completion |
- Post-reaction workup includes extraction, washing, filtration, and crystallization to isolate the pure free amine compound.
Industrial and Optimized Methods
- In industrial settings, continuous flow reactors and advanced purification techniques (chromatography, crystallization) are employed to improve yield and purity.
- Potassium carbonate and cesium fluoride have been used as bases in related piperidine functionalization reactions, often in solvents like ethanol, water, or N,N-dimethylacetamide (DMA), at reflux or elevated temperatures for prolonged times (12-24 h).
- These conditions are adaptable for scale-up synthesis of this compound and its analogs.
Comparative Data Table of Related Piperidine Derivatives
Summary of Key Research Findings
- The dual piperidine structure with Boc protection is critical for the stability and reactivity of intermediates.
- Amide bond formation between the two piperidine units is the pivotal step, often requiring coupling reagents and careful control of reaction conditions.
- Deprotection of Boc groups is efficiently achieved under acidic conditions with temperature and time optimized to balance reaction completion and product integrity.
- The compound’s structure imparts flexibility and stability, making it valuable in PROTAC technology for targeted protein degradation.
- Industrial synthesis benefits from continuous flow and advanced purification to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides and conditions involving mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its role as a linker in PROTAC® development is crucial for creating bifunctional molecules that can target and degrade specific proteins .
Biology and Medicine: In biological and medicinal research, this compound is utilized for developing targeted therapies. It helps in the design of drugs that can selectively degrade disease-causing proteins, offering potential treatments for various conditions, including cancer and neurodegenerative diseases .
Industry: In the pharmaceutical industry, this compound is employed in drug discovery and development processes. Its unique properties make it valuable for creating new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. These molecules work by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This process effectively reduces the levels of the target protein, providing a therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact: The 4-aminopiperidinyl carbonyl group in the target compound introduces hydrogen-bonding capacity, enhancing interactions with biological targets compared to halogenated (e.g., bromopyrazole in ) or aromatic (e.g., phenylamino in ) derivatives.
- Stereochemical Complexity: Compounds like tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate exhibit simpler linear substituents, whereas cyclobutylmethyl derivatives (e.g., compound 37 in ) introduce steric hindrance, affecting reactivity.
Biological Activity
Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate (CAS No. 87120-72-7) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on various research findings.
- Molecular Formula : C15H23N5O3
- Molecular Weight : 305.37 g/mol
- Structure : The compound features a tert-butyl group, a piperidine ring, and an amide linkage, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-aminopiperidine with appropriate carbonyl compounds under controlled conditions. For example, one method includes using pyridine as a solvent and controlling the temperature to optimize yield and purity .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. Animal models showed that the compound could reduce neuronal damage in models of neurodegenerative diseases, likely through its ability to modulate neurotransmitter levels and reduce oxidative stress .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Case Study 2: Neuroprotection in Animal Models
In a rat model of Alzheimer's disease, administration of the compound at doses of 10 mg/kg significantly improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and improved neuronal integrity compared to control groups .
Research Findings Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
